N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine is a complex organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a triazole ring with a thiazole ring, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5S/c1-10(13-16-11(2)9-20-13)6-15-7-12-8-19(18-17-12)14(3,4)5/h8-10,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFSLXHYHWKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CNCC2=CN(N=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is efficient and yields high purity products.
Attachment of the Thiazole Ring: The thiazole ring is introduced through a nucleophilic substitution reaction, where a suitable thiazole derivative reacts with an intermediate compound containing the triazole ring.
Final Assembly: The final step involves the coupling of the triazole-thiazole intermediate with a propan-1-amine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metals, which can be used in various catalytic processes.
Biology
In biological research, N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine is employed in bioorthogonal chemistry for labeling and tracking biomolecules. Its biocompatibility and fast reaction kinetics make it suitable for in vivo applications.
Medicine
The compound has potential applications in medicinal chemistry, particularly in drug design and development. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities.
Mechanism of Action
The mechanism by which N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and thiazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methylthiazol-2-yl)ethan-1-amine
- N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methylthiazol-2-yl)butan-1-amine
Uniqueness
Compared to similar compounds, N-[(1-tert-butyltriazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine offers a unique combination of structural features that enhance its reactivity and versatility. The presence of both triazole and thiazole rings provides multiple sites for chemical modification and interaction with biological targets, making it a valuable tool in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
